molecular formula C21H13ClF2N4O3 B3005215 3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 938916-75-7

3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Katalognummer: B3005215
CAS-Nummer: 938916-75-7
Molekulargewicht: 442.81
InChI-Schlüssel: VZBCGAHKUVITLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H13ClF2N4O3 and its molecular weight is 442.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research on similar structures to 3-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has shown significant anticonvulsant activity. For instance, derivatives of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a structural resemblance, exhibited potent activity against maximal electroshock-induced seizures in rats. The study highlights the potential of such compounds in designing new anticonvulsant drugs with less propensity to cause emesis (Kelley et al., 1995).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Derivatives with modifications at the N-1 and N-7 positions, including those with 2-chloro/cyanobenzyl groups, have been synthesized and tested as DPP-IV inhibitors. These compounds showed moderate to good inhibitory activities, indicating their potential application in treating diseases like diabetes. The study not only showcases the enzyme inhibition capabilities of these compounds but also elaborates on the structure-activity relationship, providing a foundation for future drug development (Mo et al., 2015).

Neurodegenerative Diseases

Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally similar to the compound , has identified their potential as multitarget drugs for neurodegenerative diseases. These compounds exhibited potent dual-target-directed antagonism at A1/A2A adenosine receptors and showed the ability to inhibit monoamine oxidases (MAO). Such properties suggest their utility in symptomatic as well as disease-modifying treatment of neurodegenerative diseases, highlighting the advantage of multi-target therapeutics over single-target drugs (Brunschweiger et al., 2014).

Antiviral Activity

The synthesis of sugar-modified nucleoside derivatives in the purine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione framework has been explored for antiviral activity. These compounds were evaluated in vivo against the Semliki Forest virus, showing similar activities to that of the base compound. This research contributes to the understanding of the antiviral capabilities of purine analogues and provides a basis for the development of new antiviral agents (Kini et al., 1991).

Eigenschaften

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF2N4O3/c1-26-18-17(19(29)28(21(26)30)9-13-14(22)3-2-4-15(13)24)27-10-16(31-20(27)25-18)11-5-7-12(23)8-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBCGAHKUVITLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4C=C(OC4=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.